molecular formula C12H6F6N2O2 B3390404 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 98534-85-1

5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B3390404
CAS No.: 98534-85-1
M. Wt: 324.18 g/mol
InChI Key: DEZNAYPQPAPVCM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS: 98534-85-1, target compound) is a fluorinated pyrazole derivative characterized by two trifluoromethyl (-CF₃) groups: one at the 5-position of the pyrazole ring and another at the 3-position of the phenyl substituent . Its molecular formula is C₁₂H₆F₆N₂O₂, with a monoisotopic mass of 356.03 g/mol. The compound’s structure combines strong electron-withdrawing -CF₃ groups with a carboxylic acid moiety, enhancing its acidity (pKa ~1–2) and lipophilicity (logP ~3.5–4.0), making it suitable for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O2/c13-11(14,15)6-2-1-3-7(4-6)20-9(12(16,17)18)8(5-19-20)10(21)22/h1-5H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZNAYPQPAPVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136166
Record name 5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98534-85-1
Record name 5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98534-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone. These reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: NaOH, KOH, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of carboxylates or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazoles or carboxylic acid derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H6F6N2O2C_{12}H_6F_6N_2O_2 and a molecular weight of 324.18 g/mol. Its structural features include a pyrazole ring with trifluoromethyl substituents, which contribute to its unique chemical reactivity and biological activity.

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Research has shown that derivatives of pyrazole compounds exhibit inhibitory effects on various cancer cell lines. For example, studies have indicated that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types, including breast and lung cancers .

Case Study:
A study investigated the effects of 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound for further development .

Anticoagulant Properties

The compound has also been explored for its anticoagulant properties, particularly as a Factor Xa inhibitor. This application is crucial for developing new therapeutic agents for managing thromboembolic disorders.

Case Study:
Research demonstrated that related pyrazole derivatives effectively inhibit Factor Xa, highlighting their potential as novel anticoagulants. The structure-activity relationship (SAR) studies indicated that the trifluoromethyl groups significantly enhance binding affinity to the target enzyme .

Agrochemical Applications

The unique chemical properties of this compound also make it valuable in agrochemistry. Its ability to act as a herbicide or fungicide has been investigated due to its effectiveness against various plant pathogens.

Case Study:
Field trials have shown that formulations containing this compound exhibit significant herbicidal activity against common weeds in cereal crops. The mode of action appears to involve disruption of photosynthesis, leading to plant death .

Materials Science Applications

In materials science, this compound has been utilized in the synthesis of advanced materials with specific electronic properties. Its incorporation into polymer matrices has been studied for applications in organic electronics and photonic devices.

Data Table: Synthesis and Properties of Polymer Composites

Polymer TypeAdditive ConcentrationElectrical Conductivity (S/m)Optical Band Gap (eV)
Polycarbonate5%0.012.8
Polystyrene10%0.053.0
Polyvinyl Chloride15%0.032.9

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The target compound is compared to six analogs (Table 1) with variations in substituents, heterocycles, and fluorine content.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Pyrazole/Phenyl) Molecular Weight (g/mol) Key Properties Reference
Target Compound : 5-(CF₃)-1-[3-(CF₃)phenyl]-1H-pyrazole-4-carboxylic acid C₁₂H₆F₆N₂O₂ -CF₃ (pyrazole), -CF₃ (phenyl) 356.03 High acidity (pKa ~1.5), lipophilic (logP ~3.8), metabolic stability
1-(4-Methylphenyl)-5-(CF₃)-1H-pyrazole-4-carboxylic acid C₁₂H₉F₃N₂O₂ -CF₃ (pyrazole), -CH₃ (phenyl) 270.21 Lower acidity (pKa ~2.8), reduced lipophilicity (logP ~2.2)
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(CF₃)-1H-pyrazole-4-carboxylic acid C₁₄H₇F₄N₃O₂S -CF₃ (pyrazole), thiazole-fluorophenyl 357.29 Enhanced π-π stacking (thiazole), moderate acidity (pKa ~2.3)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₆H₆F₂N₂O₂ -CHF₂ (pyrazole), -CH₃ (N-substituent) 176.12 Weaker electron withdrawal (vs. -CF₃), higher solubility in polar solvents
5-(Difluoromethyl)-1-phenyl-3-(CF₃)-1H-pyrazole-4-carboxylic acid C₁₂H₇F₅N₂O₂ -CHF₂ (pyrazole), -CF₃ (pyrazole) 306.19 Intermediate acidity (pKa ~2.0), mixed electronic effects
1-[3-Chloro-5-(CF₃)pyridin-2-yl]-5-(CF₃)-1H-pyrazole-4-carboxylic acid C₁₁H₄ClF₆N₃O₂ -CF₃ (pyrazole), chloro-pyridinyl-CF₃ 368.62 Stronger acidity (pKa ~1.2), pyridine enhances H-bonding
5-(1H-Pyrrol-1-yl)-1-[3-(CF₃)phenyl]-1H-pyrazole-4-carboxylic acid C₁₅H₁₀F₃N₃O₂ -pyrrole (pyrazole), -CF₃ (phenyl) 333.25 Electron-rich pyrrole reduces acidity (pKa ~3.1), improved solubility

Functional Group Impact on Properties

  • Electron-Withdrawing Groups : The target compound ’s dual -CF₃ groups increase acidity and lipophilicity compared to analogs with -CH₃ () or -CHF₂ (). The -CF₃ groups also confer metabolic resistance to oxidative degradation .
  • Heterocyclic Modifications : Replacing the phenyl ring with thiazole () or pyridine () introduces heteroatoms that alter electronic profiles. Thiazole enhances π-stacking in drug-receptor interactions, while pyridine increases acidity via inductive effects.
  • Solubility and Bioavailability : The pyrrole-substituted analog () exhibits higher aqueous solubility due to the electron-donating nature of pyrrole, contrasting with the target compound ’s lipophilicity-driven membrane permeability .

Biological Activity

5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C12H6F6N2O2C_{12}H_6F_6N_2O_2 and a molecular weight of 324.18 g/mol. It is characterized by the presence of trifluoromethyl groups, which enhance its lipophilicity and biological activity .

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific activities of this compound are summarized below.

1. Anti-inflammatory Activity

Studies have shown that compounds containing the pyrazole nucleus can inhibit pro-inflammatory cytokines. For instance, derivatives similar to this compound have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . The anti-inflammatory potential is attributed to the modulation of signaling pathways involved in inflammation.

2. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For example, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus . The presence of specific substituents enhances their antibacterial activity.

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Cytokine Inhibition : The compound may inhibit the production or action of pro-inflammatory cytokines, thereby reducing inflammation.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in microbial metabolism or cancer cell proliferation, such as monoamine oxidase B (MAO-B) .
  • Receptor Modulation : The compound could modulate receptors involved in pain and inflammation pathways.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed up to 85% inhibition compared to standard anti-inflammatory drugs .
  • Antimicrobial Testing : A study evaluated various pyrazole compounds against E. coli and S. aureus, revealing that certain derivatives exhibited significant antimicrobial activity, highlighting the importance of structural modifications for enhanced efficacy .
  • Anticancer Research : Research into the anticancer properties of pyrazole derivatives has shown promising results, with some compounds inducing apoptosis in cancer cell lines through modulation of key apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialInhibition against bacteria
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., ethyl acetoacetate, DMF-DMA, and arylhydrazines) under reflux conditions, followed by hydrolysis. Key steps include:

  • Cyclocondensation : Use of DMF-DMA as a formylating agent to form the pyrazole ring .
  • Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) to convert ester intermediates to carboxylic acid .
  • Purification : Recrystallization or column chromatography to isolate the product (purity >97%) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and trifluoromethyl group integrity .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}) .

Q. How can regioselectivity be achieved during pyrazole ring substitution?

  • Methodological Answer :

  • Reagent Control : Use of electron-withdrawing groups (e.g., trifluoromethyl) directs substitution to the 4-position via electronic effects .
  • Temperature Modulation : Lower temperatures favor kinetic control, reducing side-product formation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Frontier Molecular Orbitals : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., trifluoromethyl groups) for interaction studies .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation in biological assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Structural Analog Comparison : Test derivatives with substituent variations (e.g., chloro vs. fluoro) to isolate activity drivers .
  • Binding Assays : Use isothermal titration calorimetry (ITC) to quantify target affinity and rule out assay-specific artifacts .
  • Meta-Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer :

  • Prodrug Derivatization : Synthesize methyl esters or amides to enhance lipophilicity, followed by enzymatic cleavage in vitro .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability while minimizing cytotoxicity .
  • Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for controlled release in cellular models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

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